Cas no 14771-33-6 (5-Methoxy-3-indoleglyoxylic Acid Ethyl Ester)

5-Methoxy-3-indoleglyoxylic Acid Ethyl Ester is a versatile indole derivative widely used in organic synthesis and pharmaceutical research. Its key structural features include a 5-methoxyindole core and an ethyl glyoxylate ester moiety, making it a valuable intermediate for the preparation of bioactive compounds. The compound exhibits good reactivity in condensation and cyclization reactions, facilitating the synthesis of complex heterocyclic frameworks. Its ethyl ester group enhances solubility in organic solvents, improving handling and reaction efficiency. This product is particularly useful in the development of indole-based pharmaceuticals, agrochemicals, and fluorescent probes. High purity and consistent quality ensure reliable performance in demanding synthetic applications.
5-Methoxy-3-indoleglyoxylic Acid Ethyl Ester structure
14771-33-6 structure
Product Name:5-Methoxy-3-indoleglyoxylic Acid Ethyl Ester
CAS No:14771-33-6
MF:C13H13NO4
MW:247.246623754501
MDL:MFCD06200915
CID:216371
PubChem ID:2763354
Update Time:2025-06-30

5-Methoxy-3-indoleglyoxylic Acid Ethyl Ester Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole-3-aceticacid, 5-methoxy-a-oxo-,ethyl ester
    • Ethyl (5-methoxy-1H-indol-3-yl)oxoacetate
    • Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate
    • (5-Methoxy-indolyl-(3))-glyoxylsaeure-ethylester
    • 5-Methoxy-indol-3-yl-glyoxylsaeure-ethylester
    • 5-methoxyindole-3-ethylglyoxylate
    • ethyl 2-(5-methoxyindol-3-yl)-2-oxoacetate
    • ethyl 5-methoxyindol-3-ylglyoxylate
    • ethylmethoxyindolyloxoacetate
    • 5-Methoxy-3-indoleglyoxylic acid ethyl ester
    • 1H-INDOLE-3-ACETIC ACID, 5-METHOXY-α-OXO-, ETHYL ESTER
    • 3-[Ethoxy(oxo)acetyl]-5-methoxy-1H-indole, Ethyl (5-methoxy-1H-indol-3-yl)glyoxylate
    • CS-0313697
    • SY058556
    • DTXSID40376913
    • AKOS005069332
    • 5-methoxy-(1H-Indol-3-yl)-oxo-acetic acid ethyl ester
    • 10X-5059
    • ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate, AldrichCPR
    • J-520631
    • MFCD06200915
    • ETHYL2-(5-METHOXY-1H-INDOL-3-YL)-2-OXOACETATE
    • KAVIIWPDSFYACO-UHFFFAOYSA-N
    • 1H-Indole-3-acetic acid, 5-methoxy-alpha-oxo-, ethyl ester
    • Ethyl (5-Methoxy-1H-indol-3-yl)(oxo)acetate
    • Ethyl 2-(5-Methoxy-3-indolyl)-2-oxoacetate
    • FT-0679975
    • AMY6523
    • 14771-33-6
    • A898443
    • SCHEMBL13727294
    • DB-063729
    • 5-Methoxy-3-indoleglyoxylic Acid Ethyl Ester
    • MDL: MFCD06200915
    • Inchi: 1S/C13H13NO4/c1-3-18-13(16)12(15)10-7-14-11-5-4-8(17-2)6-9(10)11/h4-7,14H,3H2,1-2H3
    • InChI Key: KAVIIWPDSFYACO-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC2=C(C=1)C(C(C(=O)OCC)=O)=CN2

Computed Properties

  • Exact Mass: 247.08400
  • Monoisotopic Mass: 247.084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 331
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 68.4A^2
  • XLogP3: 2.1

Experimental Properties

  • Density: 1.275
  • Melting Point: 218-220°C
  • Boiling Point: 426.6°C at 760 mmHg
  • Flash Point: 211.8°C
  • Refractive Index: 1.599
  • PSA: 68.39000
  • LogP: 1.92230

5-Methoxy-3-indoleglyoxylic Acid Ethyl Ester Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

5-Methoxy-3-indoleglyoxylic Acid Ethyl Ester Customs Data

  • HS CODE:2918990090
  • Customs Data:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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Additional information on 5-Methoxy-3-indoleglyoxylic Acid Ethyl Ester

Comprehensive Guide to 5-Methoxy-3-indoleglyoxylic Acid Ethyl Ester (CAS No. 14771-33-6): Properties, Applications, and Research Insights

5-Methoxy-3-indoleglyoxylic Acid Ethyl Ester (CAS 14771-33-6) is a specialized organic compound with a molecular formula of C12H11NO4. This ester derivative of indoleglyoxylic acid features a methoxy group at the 5-position, which significantly influences its chemical reactivity and biological activity. Researchers and pharmaceutical developers are increasingly interested in this compound due to its potential as a building block for heterocyclic synthesis and its role in medicinal chemistry applications.

The compound's ethyl ester moiety enhances its solubility in organic solvents, making it valuable for organic synthesis workflows. Recent studies highlight its utility in constructing indole alkaloid scaffolds, a class of compounds with diverse biological activities. As interest grows in natural product-inspired drug discovery, 5-Methoxy-3-indoleglyoxylic Acid Ethyl Ester has gained attention for its structural similarity to bioactive indole derivatives found in nature.

From a spectroscopic perspective, 14771-33-6 exhibits characteristic peaks in NMR and IR spectroscopy, with the ester carbonyl stretching vibration typically appearing around 1735 cm-1. The methoxy group protons resonate as a singlet near 3.8 ppm in 1H NMR spectra. These spectral features are crucial for quality control in pharmaceutical intermediates production and academic research applications.

In synthetic chemistry, this compound serves as a versatile precursor for multi-step organic synthesis. Its reactivity profile allows for transformations at multiple sites: the ester group can undergo hydrolysis or aminolysis, the indole nitrogen can participate in N-alkylation reactions, and the glyoxylic acid moiety offers opportunities for condensation reactions. These properties make it particularly valuable for constructing complex heterocyclic systems with potential biological activity.

The growing demand for specialty chemicals in drug discovery has increased interest in 14771-33-6. Pharmaceutical researchers frequently search for information about its synthetic protocols, purification methods, and scaling-up procedures. Recent publications demonstrate its use in developing serotonin receptor modulators and tryptophan-derived compounds, aligning with current trends in central nervous system drug development.

From a safety perspective, proper handling of 5-Methoxy-3-indoleglyoxylic Acid Ethyl Ester requires standard laboratory precautions. While not classified as highly hazardous, researchers should consult material safety data sheets (MSDS) for specific handling guidelines. The compound's stability under various conditions is frequently queried in chemical databases, with studies indicating good stability at room temperature when protected from moisture and light.

Analytical chemists emphasize the importance of HPLC purity analysis for this compound, particularly when used in pharmaceutical research. The development of robust analytical methods for 14771-33-6 has become a topic of interest, with recent method optimizations focusing on reverse-phase chromatography conditions that provide excellent peak symmetry and resolution.

In the context of green chemistry initiatives, researchers are exploring more sustainable routes to synthesize 5-Methoxy-3-indoleglyoxylic Acid Ethyl Ester. This includes investigations into catalytic methods and solvent-free conditions that reduce environmental impact while maintaining high yields. Such developments align with the pharmaceutical industry's growing emphasis on process intensification and sustainable manufacturing practices.

The compound's commercial availability has expanded in recent years, with suppliers offering various packaging options from milligram to kilogram quantities. Quality specifications typically include ≥95% purity by HPLC, with some vendors providing certified reference materials for analytical applications. Purchasing considerations often focus on batch-to-batch consistency and supplier reliability, key factors for reproducible research outcomes.

Looking forward, 5-Methoxy-3-indoleglyoxylic Acid Ethyl Ester continues to attract research attention for its potential in developing novel therapeutic agents. Its structural features make it particularly interesting for fragment-based drug design approaches, where small molecular fragments are used to build larger, more complex drug candidates. As computational chemistry tools advance, in silico studies of this compound's interactions with biological targets are becoming more prevalent in the literature.

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